Fluroxypyr-meptyl

説明

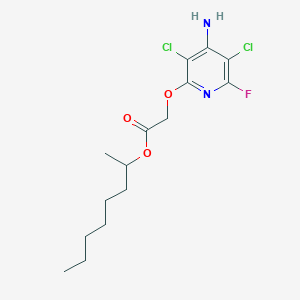

Structure

2D Structure

3D Structure

特性

IUPAC Name |

octan-2-yl 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLZQTUCTGLHFTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5034303 | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81406-37-3 | |

| Record name | Attain A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81406-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluroxypyr-meptyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081406373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluroxypyr-meptyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5034303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylheptyl [(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUROXYPYR-MEPTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W47M4YJ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Biological Efficacy

Auxin-Mimicry in Fluroxypyr-meptyl and Fluroxypyr (B1673483) (Active Form)

The herbicidal activity of fluroxypyr is rooted in its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), the most common and physiologically active auxin. icl-growingsolutions.compressbooks.pub As a synthetic auxin, fluroxypyr belongs to the pyridinecarboxylic acid class of herbicides. mdpi.com It disrupts plant growth by inducing responses characteristic of exposure to high levels of auxins, leading to uncontrolled growth, plant deformities, and ultimately, the death of susceptible species. hb-p.comicl-growingsolutions.comnufarm.com

Natural auxins like IAA regulate gene expression by promoting the interaction between two key protein families: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) receptor proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. nih.govoup.com In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate auxin-responsive genes.

When auxin is present, it acts as a 'molecular glue', facilitating the binding of Aux/IAA proteins to the TIR1/AFB receptors. oup.com This interaction targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. pnas.org The degradation of the repressor frees the ARF transcription factors, allowing them to activate the expression of genes involved in various growth processes. nih.govpnas.org

Fluroxypyr, in its active acid form, mimics IAA by binding to the auxin receptors. nih.govpnas.org Studies have shown that pyridyloxy-carboxylate herbicides like fluroxypyr exhibit binding to TIR1/AFB receptor families. nih.gov This binding initiates the same signaling cascade as natural auxin, but because synthetic auxins are more stable and applied at higher concentrations, it leads to a persistent and overwhelming activation of auxin-responsive pathways. This sustained signal results in the continuous degradation of Aux/IAA proteins, causing an uncontrolled and lethal growth response in susceptible plants. icl-growingsolutions.compnas.org

The overstimulation of auxin signaling pathways by fluroxypyr profoundly affects cellular processes critical for normal plant development.

Gene Expression: The primary effect of fluroxypyr is the deregulation of gene expression. The persistent activation of ARFs leads to the over-transcription of auxin-responsive genes. pnas.orgnih.gov This includes genes that control cell division, expansion, and differentiation. The resulting metabolic chaos disrupts the plant's ability to coordinate its growth, leading to characteristic symptoms like leaf and stem curling (epinasty), swollen nodes, and tissue malformation. hb-p.comnufarm.com Research has also shown that auxin herbicides can stimulate the overproduction of other plant hormones like ethylene (B1197577) and abscisic acid, which contributes to senescence and plant death. mdpi.com

Cell Wall Elasticity: Auxins play a crucial role in regulating cell wall plasticity, a process essential for cell enlargement. They activate enzymes that modify the cell wall structure, making it more extensible. One key group of enzymes involved are the xyloglucan (B1166014) endotransglucosylases/hydrolases (XTHs), which remodel the hemicellulose network of the cell wall. nih.gov The excessive auxin signal from fluroxypyr leads to uncontrolled cell elongation and a loss of structural integrity. pressbooks.pub This is compounded by aberrant cell division, contributing to the visible twisting and distortion of the plant. Furthermore, studies on mutants with altered polysaccharide O-acetylation, a key component of the cell wall matrix, show severe growth defects and collapsed xylem, highlighting the importance of proper cell wall composition for plant structural integrity, which is disrupted by synthetic auxins. nih.gov

While fluroxypyr mimics IAA, there are critical differences in their interaction with the plant's physiological systems.

Binding Affinity and Selectivity: Different synthetic auxins show varying affinities for the different members of the TIR1/AFB receptor family. For instance, certain pyridine-carboxylate herbicides have a higher affinity for the AFB5 receptor compared to IAA's affinity for TIR1. nih.gov This differential binding can influence the spectrum of weeds a particular herbicide controls. Fluroxypyr itself shows a moderate and somewhat similar level of binding across different receptor clades compared to other synthetic auxins. nih.gov

Metabolism and Persistence: Plants have sophisticated mechanisms to regulate the levels of natural auxins like IAA through synthesis, transport, and degradation. Synthetic auxins like fluroxypyr are generally more resistant to metabolic breakdown by the plant. This persistence leads to a sustained, high-level auxin signal that the plant cannot regulate, causing the herbicidal effect. pressbooks.pub Tolerant plants, such as grasses, often survive because they can metabolize the herbicide into non-toxic forms more effectively or restrict its translocation within the plant. weedcontrolproduct.compressbooks.pub

Dose Response: At low concentrations, IAA acts as a growth promoter, while at high concentrations, it can be inhibitory. pressbooks.pub Synthetic auxins are applied at rates that are massively higher than physiological auxin concentrations, ensuring a phytotoxic, rather than a growth-regulatory, response in susceptible species. pressbooks.pub

Comparative Efficacy Studies of this compound

This compound is valued for its selective control of economically important broadleaf weeds across a variety of settings.

This compound is widely used in cereal production to manage post-emergence broadleaf weeds, demonstrating its safety for grass crops. agribusinessglobal.com It is effective against a range of problematic weeds, including Galium aparine (cleavers) and Kochia scoparia (kochia), even biotypes resistant to other herbicide classes like ALS inhibitors. hb-p.comnufarm.comagribusinessglobal.com

Its applications include:

Wheat and Barley: Fluroxypyr is a key tool for wheat and barley growers, often used in tank mixes to broaden the spectrum of control. agribusinessglobal.comisws.org.in Studies have demonstrated its effectiveness against weeds such as Rumex dentatus and Coronopus didymus. isws.org.in

Corn: Post-emergence applications in corn are effective for controlling weeds like Calystegia sepium (hedge bindweed), Convolvulus arvensis (field bindweed), and Solanum nigrum (black nightshade). hb-p.com However, some research indicates that fluroxypyr application may have negative effects on corn growth and the diversity of beneficial endophytic bacteria in the roots under certain conditions. nih.gov

Rice: Fluroxypyr is used to control broadleaf weeds in rice fields. cnagrochem.comnih.gov However, studies show that rice seedlings can absorb the herbicide, which may lead to growth inhibition and induce oxidative stress, indicating a narrow margin of selectivity that requires careful management. nih.gov

Oats and Sorghum: The herbicide is also labeled for use in oats and grain sorghum. epa.govpublications.gc.ca

A field study conducted over two years in Punjab, India, evaluated the efficacy of a herbicide premix containing halauxifen-methyl (B1255740) and fluroxypyr-methyl for controlling broad-leaf weeds in wheat. The results highlight the effectiveness of treatments containing fluroxypyr.

Table 1: Efficacy of Fluroxypyr-containing Herbicide Treatments on Weed Density in Wheat (30 Days After Application) Data adapted from a two-year study (2017-18 and 2018-19). isws.org.in

The study found that the premix of halauxifen (B1672591) and fluroxypyr provided effective control of major broadleaf weeds and resulted in significantly higher wheat grain yields compared to the weedy check and fluroxypyr applied alone. isws.org.in

The selectivity of fluroxypyr makes it highly suitable for weed management in areas where grass preservation is important. icl-growingsolutions.com

Pastures and Rangeland: It is used to control herbaceous and woody broad-leaved weeds, such as Rumex spp. (docks) and Urtica dioica (stinging nettle), in pastures. hb-p.com It also enhances the control of weeds like sericea lespedeza and dogfennel. agribusinessglobal.com

Turfgrass: Fluroxypyr is a component of many formulations for maintaining turf on golf courses, lawns, and sports fields, where it effectively removes broadleaf weeds like clover and plantain without harming the grass. icl-growingsolutions.comagribusinessglobal.com

Forestry and Industrial Sites: Directed applications are used to manage broad-leaved brush species in conifer forests and control weeds in non-cropland areas like roadsides. hb-p.comusda.gov

Synergistic and Antagonistic Interactions with Other Herbicides in Combinations

The efficacy of this compound can be influenced by its combination with other herbicides, leading to synergistic or antagonistic effects. A synergistic interaction occurs when the combined effect of two or more herbicides is greater than the sum of their individual effects. cabidigitallibrary.org Conversely, an antagonistic interaction results in a combined effect that is less than the sum of the individual effects. cabidigitallibrary.org

Research has explored the combination of fluroxypyr with herbicides that inhibit the acetolactate synthase (ALS) enzyme. google.com These studies have identified synergistic compositions when fluroxypyr or its agriculturally acceptable esters or salts are combined with specific ALS-inhibiting herbicides. google.com Such combinations aim to broaden the spectrum of controlled weeds. cabidigitallibrary.org

Examples of ALS-inhibiting herbicides that have been described in synergistic compositions with fluroxypyr include:

Diclosulam google.com

Cloransulam google.com

Chlorimuron google.com

Thifensulfuron google.com

The nature of the interaction—whether synergistic, additive, or antagonistic—can depend on the specific herbicides mixed, their respective rates, and the target weed species. For instance, while some combinations enhance weed control, others can be antagonistic. An example of antagonism is the reduced efficacy of glyphosate (B1671968) when tank-mixed with contact herbicides like fomesafen, due to decreased absorption and translocation of the glyphosate. cabidigitallibrary.org Therefore, understanding these interactions is crucial for developing effective weed management strategies.

Impact on Target Weed Growth and Physiology

This compound, as a pro-herbicide, is absorbed by the plant, primarily through its foliage, and is then hydrolyzed to its herbicidally active form, fluroxypyr acid. hb-p.comnih.gov This active form is a synthetic auxin, mimicking the plant's natural growth hormones. veeprho.comsolutionsstores.com

The primary impact of fluroxypyr on susceptible broadleaf weeds is the disruption of normal plant growth processes. epa.govnih.gov It accumulates in the growing tissues, leading to uncontrolled and disorganized cell growth. solutionsstores.comepa.gov This results in characteristic auxin-type responses, such as leaf and stem curling, twisting, and other deformities, ultimately leading to the death of the plant. hb-p.com

Physiologically, fluroxypyr affects several key processes within the plant:

Hormonal Imbalance: It disrupts the plant's natural hormonal balance. Studies have shown that fluroxypyr treatment can lead to an accumulation of endogenous hormones like indole-3-acetic acid (IAA) and abscisic acid (ABA). nih.gov

Photosynthesis: The herbicide can negatively impact photosynthesis. Research has indicated a progressive decrease in the net photosynthetic rate (PN), transpiration rate (E), and stomatal conductance (Gs) with increasing concentrations of fluroxypyr. nih.gov

Metabolic Disruption: Fluroxypyr interferes with the plant's ability to metabolize nitrogen and produce essential enzymes. epa.govnih.gov It has also been reported to affect the synthesis of fats and RNA. unram.ac.id

The visual symptoms of fluroxypyr's effects on weeds begin to appear shortly after application, but complete death of the plant may take several weeks. solutionsstores.com Its selectivity means it primarily affects broadleaf weeds, with little to no effect on grass species. hb-p.comsolutionsstores.com For example, studies have shown its effectiveness in controlling broadleaf weeds while being ineffective against narrow-leaf weeds like Axonopus compressus and Cyrtococcum oxyphyllum, and fern weeds such as Christella normalis. unram.ac.id

Table 1: Effect of Fluroxypyr on Photosynthetic Parameters (5 Days After Treatment) Data adapted from a study on spring hybrid millet, illustrating physiological impacts.

| Parameter | Change Compared to Control (at 1 L ai ha-1) |

| Net Photosynthetic Rate (PN) | -23.72% |

| Transpiration Rate (E) | -22.56% |

| Stomatal Conductance (Gs) | -3.53% |

| Source: Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet nih.gov |

Table 2: Effect of Fluroxypyr on Endogenous Hormone Levels (5 Days After Treatment) Data adapted from a study on spring hybrid millet, illustrating physiological impacts.

| Hormone | Change Compared to Control (at 4 L ai ha-1) |

| Indole-3-acetic acid (IAA) | +26.69% |

| Abscisic acid (ABA) | +23.36% |

| Source: Comprehensive evaluation of fluroxypyr herbicide on physiological parameters of spring hybrid millet nih.gov |

Environmental Fate and Behavior of Fluroxypyr Meptyl

Degradation and Transformation Pathways

Once released into the environment, fluroxypyr-meptyl is subject to both abiotic and biotic degradation processes, primarily leading to the formation of its more herbicidally active acid form, fluroxypyr (B1673483). nih.govpublications.gc.ca

De-esterification to Fluroxypyr (Fluroxypyr-acid)

The primary and most significant transformation pathway for this compound is its rapid de-esterification to fluroxypyr acid. researchgate.netusda.gov This conversion is a critical step as the acid form is the primary active compound responsible for herbicidal activity. nih.govpublications.gc.ca This process occurs through both chemical and biological mechanisms.

The chemical hydrolysis of this compound to fluroxypyr acid is significantly influenced by environmental factors, particularly pH and temperature. researchgate.net Hydrolysis is the chemical breakdown of a compound due to reaction with water.

Studies have shown that the rate of hydrolysis of fluroxypyr is pH-dependent. researchgate.net It is generally stable in acidic conditions. nih.govnih.gov However, under alkaline conditions, the rate of hydrolysis increases. researchgate.net For instance, the hydrolytic half-life (DT50) of this compound is reported to be 454 days at a pH of 7, but this decreases to 3.2 days at a pH of 9. scbt.com In natural waters, the half-life is estimated to be between 1 to 3 days. scbt.com

Temperature also plays a crucial role in the kinetics of hydrolysis. researchgate.netresearchgate.net Increased temperatures generally accelerate the rate of chemical reactions, including hydrolysis. researchgate.netresearchgate.net Research on fluroxypyr has demonstrated that its degradation is faster at higher temperatures. researchgate.netresearchgate.net

Table 1: Abiotic Hydrolysis Half-life of this compound at Different pH Levels

| pH | Half-life (days) | Source |

|---|---|---|

| 7 | 454 | scbt.com |

| 9 | 3.2 | scbt.com |

| Natural Waters | 1-3 | scbt.com |

In addition to abiotic hydrolysis, biotic metabolism by microorganisms in soil and water is a key process in the de-esterification of this compound. researchgate.netnih.gov Microorganisms, such as bacteria and fungi, produce enzymes that can break down the ester bond, releasing the active fluroxypyr acid. nih.govnih.gov

Formation and Dynamics of Key Metabolites

Following the initial de-esterification to fluroxypyr acid, further degradation occurs, leading to the formation of several key metabolites. The primary metabolites identified in environmental samples include 4-amino-3,5-dichloro-6-fluoro-2-pyridinol (F-P) and 4-amino-3,5-dichloro-6-fluoro-2-pirydynil-2-methoxypyridine (F-MP). nih.govresearchgate.net Other identified metabolites include Fluroxypyr-DCP and Fluroxypyr-MP. nih.gov

Environmental Dissipation and Persistence Studies

The environmental persistence of this compound is relatively short due to its rapid degradation. researchgate.netnih.gov The dissipation of this herbicide is studied by measuring its half-life in different environmental matrices.

Half-life in Soil under Various Conditions

The half-life of this compound in soil is a key indicator of its persistence and potential for accumulation. This value is highly variable and depends on a combination of factors including soil type, temperature, moisture content, and microbial activity. researchgate.netresearchgate.netnih.gov

Numerous studies have reported a wide range of half-life values for this compound and its primary metabolite, fluroxypyr acid, in soil. Under field conditions, the half-life of this compound has been observed to be as short as 0.4 to 2.29 days. researchgate.netnih.gov The half-life of the resulting fluroxypyr acid in soil is generally longer, with reported values ranging from 5 to 78 days. researchgate.netnih.govepa.gov

Specifically, laboratory studies have determined soil dissipation half-lives for fluroxypyr acid to be between 5 and 9 days at 23°C and 6.6 to 21.3 days across various soil types. nih.gov Field dissipation studies have reported a typical half-life of around 36 days. epa.govwa.gov The degradation of fluroxypyr in soil follows first-order kinetics, and it has been shown that no degradation occurs in sterilized soil, further emphasizing the importance of microbial metabolism. researchgate.net Factors such as increased temperature and soil moisture have been shown to enhance the degradation rate of fluroxypyr in soil. researchgate.netnih.gov

Table 2: Half-life of this compound and Fluroxypyr Acid in Soil

| Compound | Condition | Half-life (days) | Source |

|---|---|---|---|

| This compound | Field | 0.4 - 2.29 | researchgate.netnih.gov |

| Fluroxypyr acid | Field | 28 - 78 | researchgate.net |

| Fluroxypyr acid | Laboratory (23°C) | 5 - 9 | nih.gov |

| Fluroxypyr acid | Laboratory (various soils) | 6.6 - 21.3 | nih.gov |

| Fluroxypyr acid | Field (typical) | 36 | epa.govwa.gov |

Dissipation Rates in Water and Aquatic Environments

This compound dissipates in aquatic environments primarily through rapid hydrolysis to its herbicidally active form, fluroxypyr acid. nih.govhb-p.com This process is influenced by both abiotic and biotic factors. The ester form, this compound, undergoes de-esterification with a half-life of approximately 1.0 day under aerobic aquatic conditions and a half-life of 3.1 days due to alkaline hydrolysis. regulations.gov In field trials conducted in water, the half-life of this compound was observed to be 1.73 days. nih.govresearchgate.net

Once converted, the resulting fluroxypyr acid is more persistent. The rate of its degradation is significantly dependent on the pH and temperature of the water. researchgate.net It is stable in acidic conditions, but its hydrolysis accelerates under alkaline conditions and at higher temperatures. researchgate.netnih.gov In laboratory studies, the half-life of fluroxypyr acid in water at 20°C was 223 days at pH 7, but this decreased sharply to just 3.2 days at pH 9. herts.ac.uk Another study noted a half-life of 185 days at pH 9. nih.govnih.gov

Photolysis, or degradation by sunlight, is generally not a primary dissipation pathway for fluroxypyr acid in water. nih.gov However, the rate can be influenced by pH, with direct photolysis half-lives of 7.14 days at pH 7.4 and 5.34 days at pH 9.0 being reported. researchgate.net For the parent ester, this compound, the aqueous photolysis half-life (DT₅₀) at pH 7 is 63 days. herts.ac.uk In water-sediment systems, the dissipation half-life for fluroxypyr is approximately 34.7 days. herts.ac.uk Biotic degradation also plays a role, with aerobic aquatic metabolism half-lives for fluroxypyr acid reported as 14 days and anaerobic aquatic metabolism half-lives as 8 days. epa.gov

Table 1: Dissipation Half-Life of this compound and Fluroxypyr in Aquatic Environments

| Compound | Condition | Half-Life (t½) / DT₅₀ | Source |

|---|---|---|---|

| This compound | Aerobic Aquatic Metabolism | 1.0 day | regulations.gov |

| This compound | Field Trial (Water) | 1.73 days | nih.govresearchgate.net |

| This compound | Alkaline Hydrolysis | 3.1 days | regulations.gov |

| This compound | Aqueous Hydrolysis (pH 9) | 3.2 days | herts.ac.uk |

| This compound | Aqueous Photolysis (pH 7) | 63 days | herts.ac.uk |

| Fluroxypyr (Acid) | Anaerobic Aquatic Metabolism | 8 days | epa.gov |

| Fluroxypyr (Acid) | Aerobic Aquatic Metabolism | 14 days | epa.gov |

| Fluroxypyr (Acid) | Water-Sediment System | 34.7 days | herts.ac.uk |

| Fluroxypyr (Acid) | Aqueous Hydrolysis (pH 9, 20°C) | 185 days | nih.govnih.gov |

| Fluroxypyr (Acid) | Aqueous Hydrolysis (pH 7, 20°C) | 223 days | herts.ac.uk |

Field Dissipation Studies in Agricultural and Non-Agricultural Systems

Field dissipation studies demonstrate that this compound degrades rapidly in various environments after application, though its primary degradant, fluroxypyr acid, can be more persistent.

In agricultural settings, the dissipation is swift. A study in wheat fields across two locations in China found the half-life of this compound in soil to be 1.93 days and 3.01 days, respectively. researchgate.net At harvest time, the final residue in both wheat and soil was below the limit of quantification of 0.005 mg/kg. researchgate.net Similarly, in rice paddies, supervised field trials showed the half-life of this compound to be between 1.25 and 4.13 days in the rice plant itself, 2.29 days in soil, and 1.73 days in water. nih.govresearchgate.net By harvest, terminal residues in the rice plant, husked rice, rice hull, and soil were undetectable. nih.govresearchgate.net In an oil palm plantation, this compound was detected in the soil for up to five days after application at double the recommended dosage. researchgate.net

In non-agricultural systems, such as railway tracks, the persistence of the active acid form is more pronounced. In a study on Swedish railways, the half-life of fluroxypyr acid in soil was found to range from 28 to 78 days. nih.gov The U.S. Environmental Protection Agency (EPA) reports a general terrestrial field dissipation half-life for fluroxypyr acid of 36.3 days. epa.gov

Table 2: Field Dissipation Half-Lives of this compound and Fluroxypyr

| Compound | System | Matrix | Half-Life (t½) / DT₅₀ | Source |

|---|---|---|---|---|

| This compound | Rice Paddy (Agricultural) | Rice Plant | 1.25–4.13 days | nih.govresearchgate.net |

| This compound | Wheat Field (Agricultural) | Soil | 1.93–3.01 days | researchgate.net |

| This compound | Rice Paddy (Agricultural) | Soil | 2.29 days | nih.govresearchgate.net |

| Fluroxypyr (Acid) | General Terrestrial | Soil | 36.3 days | epa.gov |

| Fluroxypyr (Acid) | Railway (Non-Agricultural) | Soil | 28–78 days | nih.gov |

Influence of Weather Parameters on Degradation Kinetics

Weather parameters, particularly temperature and moisture, significantly influence the degradation kinetics of fluroxypyr and its meptyl ester. The chemical hydrolysis of fluroxypyr acid is temperature-dependent, with degradation accelerating at higher temperatures. researchgate.net

Soil moisture content is a critical factor controlling the degradation rate of fluroxypyr in soil, primarily because it modulates the activity of soil microbes responsible for its breakdown. nih.govnih.gov Rainfall can also affect dissipation; one study noted that higher rainfall during a wet season led to lower concentrations of this compound in soil, which was attributed to increased surface runoff. researchgate.net Conversely, higher concentrations were observed during the dry season. researchgate.net Wind is another parameter that can influence the environmental fate, as adverse weather conditions can cause spray drift, carrying fine droplets away from the target area. epa.gov

Mobility and Distribution in Environmental Compartments

Soil Mobility and Leaching Potential

The mobility of fluroxypyr in soil is a key aspect of its environmental behavior. Laboratory studies classify the active ingredient, fluroxypyr acid, as mobile to very mobile. regulations.govepa.gov This inherent mobility suggests a potential for leaching. However, field observations often show limited downward transport. epa.gov This discrepancy is largely due to the relatively rapid dissipation of the compound through hydrolysis and microbial degradation, which reduces its persistence and thus limits the extent of leaching. epa.gov In many field studies, fluroxypyr is generally not found below a depth of 6 inches. epa.gov

Despite this, under certain conditions, leaching to groundwater can occur. Fluroxypyr's potential for leaching is considered intermediate, while its potential for surface runoff is high. wa.gov One study conducted on railway beds found that fluroxypyr was detected in the groundwater beneath all three studied locations, with concentrations sometimes exceeding the European Union's limit for pesticides in drinking water. nih.gov This highlights that in non-agricultural settings with less organic matter and microbial activity, the potential for leaching may be higher. A study in a clay soil environment also confirmed downward movement of the herbicide through the soil profile to a depth of 50 cm. researchgate.net The primary degradation products, fluroxypyr-DCP and fluroxypyr-MP, are also considered mobile and may leach through the soil profile. regulations.gov

Uptake and Translocation within Plants

This compound is designed for effective uptake and movement within target plants. It is absorbed by plants through both the leaves (foliar uptake) and the roots. wa.gov Following uptake, the this compound ester is rapidly hydrolyzed within the plant to the parent fluroxypyr acid, which is the herbicidally active form. hb-p.comusda.gov

Once converted to the acid, the compound is translocated throughout the plant, moving to other parts from the point of entry. hb-p.comwa.gov It acts as a systemic herbicide, accumulating in the growing tissues, such as developing leaves and apical tissue. epa.govresearchgate.net The efficiency of translocation can vary between plant species. In a comparative study, translocation was significantly more extensive in a susceptible weed species (Stellaria media) than in a moderately resistant species (Viola arvensis). researchgate.net In the resistant species, a much larger proportion of the herbicide remained in the treated leaves. researchgate.net Furthermore, uptake via the roots may result in different distribution patterns; a study on rice seedlings found that only a small fraction of the fluroxypyr absorbed by the roots was translocated upward into the shoots. nih.gov

Accumulation in Various Plant Tissues

Following uptake and translocation, fluroxypyr accumulates in different plant tissues, with the highest concentrations typically found in the actively growing regions. nih.govepa.gov The pattern of accumulation can differ based on the route of uptake and the plant species. For instance, in rice seedlings that absorbed the herbicide through their roots, the concentration and enrichment of this compound were greater in the roots than in the shoots. nih.gov

Residue studies in crop plants provide insight into accumulation in edible parts. Field trials in wheat and barley showed that while residues could be detected, they were generally low. The highest average residues found were 0.12 parts per million (ppm) in wheat grain and 0.39 ppm in barley grain. publications.gc.ca Processing of these grains can alter residue concentrations. Studies found that residues could concentrate in bran (with a processing factor of 2.0), while concentrations decreased in flour (processing factor of <0.6). publications.gc.ca In other agricultural scenarios, such as in rice, terminal residues of this compound were undetectable in the plant, husked rice, and rice hull at the time of harvest, indicating significant degradation and dissipation over the growing season. nih.govresearchgate.net

Distribution in Soil-Plant Systems

This compound, an ester form of the herbicide fluroxypyr, is characterized by its systemic nature, allowing for absorption and translocation within plants. nih.gov Following application, which is primarily foliar, the ester is hydrolyzed to its parent acid, fluroxypyr, which is the herbicidally active form. nih.govhb-p.comusda.gov The distribution and ultimate fate of this compound are governed by a series of interactions within both soil and plant systems, including uptake, translocation, and metabolism in plants, alongside degradation and mobility in the soil.

Behavior and Dissipation in Soil

When this compound is introduced to the soil environment, either through direct application or as runoff from treated foliage, the ester form makes the initial contact. agronomy.org It subsequently undergoes hydrolysis, a process where the molecule is cleaved by water, to form its active component, fluroxypyr acid. agronomy.org This acid becomes available in the soil water for further degradation, which is primarily carried out by soil microorganisms under aerobic conditions. agronomy.orgscbt.com

The degradation of fluroxypyr in soil follows a specific pathway, transforming into metabolites such as 4-amino-3,5-dichloro-6-fluoropyridin-2-ol (fluroxypyr-pyridinol) and 4-amino-3,5-dichloro-6-fluoro-2-methoxypyridine. agronomy.orgscbt.com The rate of this degradation is not constant and is influenced by a variety of environmental and physicochemical factors. nih.govfao.org Key factors include soil type, temperature, soil moisture, and the amount of dissolved organic matter (DOM). nih.govfao.orgresearchgate.net Studies have shown that increased soil moisture can accelerate the dissipation rate, likely by enhancing microbial activity. researchgate.netresearchgate.net

The persistence of fluroxypyr in soil, often measured by its half-life (DT₅₀), varies across different studies and conditions. While laboratory studies have reported half-lives between 5 and 9 days, field studies have shown a range from as short as 1.93 days in wheat fields in Beijing to a typical terrestrial field dissipation half-life of 36.3 days. scbt.comresearchgate.netwa.govepa.gov In rice paddies, the half-life in soil has been recorded at 2.29 days. researchgate.netnih.gov Although the active acid form is considered mobile to very mobile in laboratory leaching studies, its persistence in the field is limited by hydrolysis and rapid microbial degradation, which generally prevents it from moving below a soil depth of 6 inches. epa.gov

Table 1: Half-life of this compound/Fluroxypyr in Different Environmental Matrices

| Matrix | Half-life (DT₅₀) in Days | Conditions/Location | Source |

|---|---|---|---|

| Soil | 1.93 | Field Trial (Beijing) | researchgate.net |

| Soil | 3.01 | Field Trial (Tianjin) | researchgate.net |

| Soil | 2.29 | Field Trial (Rice) | researchgate.netnih.gov |

| Soil | 36.3 | Typical Terrestrial Field Dissipation | epa.gov |

| Soil | 5-9 | Laboratory Aerobic | scbt.com |

| Rice Plant | 1.25 - 4.13 | Supervised Field Trials | researchgate.netnih.gov |

| Water | 1.73 | Field Trial (Rice) | nih.gov |

Uptake, Translocation, and Metabolism in Plants

This compound is effectively absorbed by plants, predominantly through foliar uptake, although root absorption also occurs. nih.govhb-p.comwa.gov Once absorbed, the ester is rapidly converted via hydrolysis into fluroxypyr acid. hb-p.comusda.gov This active acid is mobile and is translocated to other parts of the plant, where it accumulates in the meristematic tissues (areas of active growth). nih.govepa.gov

The efficiency of uptake and translocation can vary between plant species. In a comparative study, a susceptible weed (Stellaria media) and a moderately resistant weed (Viola arvensis) both showed rapid cuticular uptake, but a greater percentage of the absorbed compound was translocated away from the treated leaves in the susceptible species. researchgate.net Research on rice seedlings demonstrated that while the roots absorb the compound, translocation to the shoots is limited, resulting in a higher concentration in the roots compared to the shoots. nih.gov

Within the plant, fluroxypyr undergoes extensive metabolism. nih.gov Studies in rice have identified multiple metabolic processes, including dehalogenation, hydroxylation, glycosylation, acetylation, and malonylation. nih.gov The metabolic pathway has been found to be broadly similar across different primary crops, such as wheat and onions. nih.gov This rapid metabolism and degradation within the plant contribute to a relatively short half-life in plant tissues, with studies in rice plants showing a DT₅₀ of 1.25 to 4.13 days. researchgate.netnih.gov Consequently, terminal residues in harvested crops like wheat and rice are often below the limits of detection. researchgate.netnih.gov However, processing can affect residue concentration; studies on wheat have found that residues can be concentrated in bran while being reduced in flour. publications.gc.ca

Table 2: Residue Distribution and Translocation of this compound in Plant Systems

| Plant/Crop | Finding | Details | Source |

|---|---|---|---|

| Rice Seedlings | Limited Root-to-Shoot Translocation | Translocation factor was less than 1; accumulation was greater in roots than in shoots. | nih.gov |

| Stellaria media (susceptible) vs. Viola arvensis (resistant) | Differential Translocation | Uptake was similar (over 66% in 7 days), but 5.1% of applied activity was translocated from treated leaves in the susceptible species compared to 1.8% in the resistant one. | researchgate.net |

| Wheat | Processing Factor | Residues concentrated in wheat bran (2.0x) but were reduced in wheat flour (<0.6x). | publications.gc.ca |

| Barley | Processing Factor | Residues concentrated in barley bran (2.0x) but were reduced in barley flour (<0.6x). | publications.gc.ca |

| Wheat & Onions | Similar Metabolism | Metabolism of fluroxypyr esters was found to be similar in both crops. | nih.gov |

Ecotoxicological Investigations of Fluroxypyr Meptyl

Impact on Non-Target Organisms

The environmental impact of Fluroxypyr-meptyl and its acid form, fluroxypyr (B1673483), extends to a range of non-target species, with varying degrees of toxicity observed across different taxa. regulations.gov

The toxicity of fluroxypyr and its meptyl ester to aquatic life varies significantly among different species. epa.gov Generally, fluroxypyr is considered slightly toxic to freshwater fish such as the bluegill sunfish and rainbow trout. epa.govwa.gov For the invertebrate Daphnia magna, it is practically non-toxic. epa.govwa.gov However, some estuarine and marine invertebrates show greater sensitivity. wa.gov For instance, fluroxypyr acid is highly toxic to the eastern oyster, whereas the fluroxypyr 1-methylheptyl ester is only slightly toxic. epa.gov

Aquatic invertebrates and larval insects have been identified as the most sensitive taxa to the chronic toxicity of this compound. regulations.gov Studies on pesticide mixtures, including those with similar modes of action, have shown that both direct and indirect effects can impact aquatic invertebrate communities over extended periods. nih.gov

This compound and its acid transformation product are toxic to aquatic plants. regulations.gov The risk to aquatic plants is particularly elevated in environments like rice paddies where direct water application occurs. regulations.gov

Table 1: Acute Toxicity of Fluroxypyr and its Esters to Various Aquatic Organisms

Fluroxypyr has been found to be practically non-toxic to small mammals in acute oral and dermal toxicity studies. wa.gov For instance, the acute oral LD50 for rats is greater than 5,000 mg/kg. wa.govparijatagrochemicals.com It is also considered practically non-toxic to birds like the mallard duck and bobwhite quail. epa.gov For earthworms, the toxicity is low. parijatagrochemicals.com

The impact on honey bees (Apis mellifera) is more nuanced. While fluroxypyr is practically non-toxic to adult honey bees on an acute contact basis, with a 48-hour oral LD50 greater than 100 µ g/bee , there is potential toxicity to honey bee larvae through residues in pollen and nectar. epa.govregulations.gov This highlights the importance of considering different life stages and exposure routes when assessing risk to pollinators. ufl.edu It is important to note that some pesticides can have sublethal effects on bees, affecting their behavior and development, though specific data on this compound in this regard is limited in the provided results. nih.govpurdue.edu

Table 2: Acute Toxicity of Fluroxypyr to Various Terrestrial Organisms

Fluroxypyr exhibits selective toxicity, being more effective against dicotyledonous (broadleaf) plants than monocotyledonous plants like grasses. regulations.govusda.gov This selectivity is the basis for its use as a herbicide in cereal crops (monocots) to control broadleaf weeds (dicots). hb-p.com The mechanism of action involves mimicking the plant growth hormone auxin. epa.govnih.gov Fluroxypyr accumulates in the growing tissues of susceptible plants, leading to disorganized growth and, ultimately, death. epa.gov

Seedling emergence and vegetative vigor studies have identified dicot species like cucumber and cotton as being particularly sensitive to fluroxypyr and its meptyl ester. epa.gov For example, in a vegetative vigor study, cotton was identified as the most sensitive species to this compound. epa.gov

Oxidative Stress Induction and Defense Mechanisms

Exposure to herbicides like this compound can induce oxidative stress in plants, leading to a cascade of cellular responses.

Studies on rice seedlings have shown that accumulation of this compound can activate the plant's defense system against oxidative stress. nih.gov This includes an increase in the activity of antioxidant and detoxifying enzymes. nih.gov Research on the effects of fluroxypyr on rice has demonstrated significant changes in the activities of key antioxidant enzymes. nih.gov Specifically, the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), ascorbate (B8700270) peroxidase (APX), and peroxidase (POD) have been observed to increase at lower concentrations of fluroxypyr, while at higher concentrations, the activities of SOD, CAT, and APX tend to decrease, with POD activity remaining elevated. nih.gov

Exposure of rice plants to fluroxypyr has been shown to lead to an increase in the accumulation of superoxide radicals (SOR) and hydrogen peroxide (H2O2). nih.govresearchgate.net Histochemical staining has confirmed the generation of these reactive oxygen species in response to the herbicide. nih.gov Furthermore, an increase in malondialdehyde (MDA) content, an indicator of lipid peroxidation, has been observed, suggesting that fluroxypyr-triggered oxidative stress causes cellular damage. nih.gov

Table 3: Chemical Compounds Mentioned

: Probabilistic Risk Assessment Methodologies

Probabilistic risk assessment (PRA) methodologies represent a significant advancement from deterministic approaches by incorporating variability and uncertainty in both exposure and effects data. This allows for a more comprehensive and realistic estimation of risk to non-target species. For this compound, a pyridine-based herbicide, and its primary active metabolite, fluroxypyr acid, these methods provide a nuanced understanding of potential ecological impacts.

Integration of Exposure and Effect Distributions

A cornerstone of probabilistic risk assessment is the integration of exposure and effects data, represented as distributions rather than single-point estimates. This approach, sometimes referred to as the Probabilistic Ecological Risk Assessment-Toxic Equivalent (PERA-TE) method, compares the distribution of predicted environmental concentrations (PECs) with the distribution of species sensitivity to the chemical's effects. frontiersin.org

Exposure Distributions: The concentration of this compound and its transformation products in the environment is not static. It varies based on application rates, environmental conditions, and the specific compartment (soil, water, sediment) being assessed. europa.eu Probabilistic models generate a range of possible concentrations, or a Predicted Environmental Concentration (PEC) distribution. These models account for the rapid transformation of this compound (the ester) into fluroxypyr acid in the environment, which is the more persistent and herbicidally active form. europa.euwaterborne-env.com Therefore, exposure assessments often consider the total residue of both the parent ester and the acid metabolite. europa.eu

Effect Distributions: The toxicity of fluroxypyr varies among different species. To capture this variability, a Species Sensitivity Distribution (SSD) is constructed. An SSD is a cumulative probability distribution of toxicity data (e.g., EC₅₀ or NOEC values) for a range of species from a particular ecological group (e.g., aquatic plants, terrestrial invertebrates). This distribution models the proportion of species that would be adversely affected at a given concentration of the herbicide. Fluroxypyr has been shown to be selectively toxic to dicotyledonous (broadleaf) plants, while toxicity to animals is generally low, though moderate chronic toxicity has been noted in aquatic invertebrates and larval insects. europa.eu

By comparing the PEC distribution with the SSD, risk managers can estimate the probability that a certain proportion of species will be exposed to a concentration exceeding their specific toxicity threshold. This provides a more detailed risk characterization than a single risk quotient, indicating not just whether a risk exists, but the potential magnitude and likelihood of that risk.

Assessment of Risk Quotients for Environmental Thresholds

Before conducting a full probabilistic assessment, a deterministic, screening-level assessment is often performed using the Risk Quotient (RQ) method. The RQ is a simple ratio calculated by dividing a point estimate of exposure (the EEC) by a point estimate of effect (a toxicity endpoint, such as an LC₅₀ or EC₂₅).

RQ = Estimated Environmental Concentration (EEC) / Ecotoxicity Endpoint

This calculated RQ is then compared to a pre-defined Level of Concern (LOC). If the RQ exceeds the LOC, it indicates a potential risk, often triggering a more refined or probabilistic assessment.

The U.S. Environmental Protection Agency (EPA) has calculated RQs for this compound for various non-target organisms. europa.eu These assessments show that the primary risks are to terrestrial and aquatic plants. europa.eu For instance, RQs for non-target terrestrial plants were found to exceed the LOC for all registered uses. europa.eu In contrast, this compound is predicted to pose a low risk to all vertebrate taxa. europa.eu

Below is a table summarizing key risk quotients from a 2018 EPA draft ecological risk assessment. europa.eu

| Taxa Assessed | Application Method | RQ Value Range | Exceeds Level of Concern (LOC)? | Notes |

| Terrestrial Plants | Ground Application | 0.14 - 6.03 | Yes | Highest risk from use on grass/turf and non-agricultural sites. europa.eu |

| Aerial Application | 1.49 - 30.2 | Yes | Based on spray drift exposure. europa.eu | |

| Aquatic Plants | Use on Rice | 9.6 | Yes | Risk is limited to exposure in the paddy from rice cultivation. europa.eu |

| Other Uses | < 1 | No | ||

| Aquatic Invertebrates | Chronic Exposure | > LOC | Yes | Risk exceedances are limited to exposures in rice paddies. europa.eu |

This table is generated based on data from the U.S. EPA Draft Ecological Risk Assessment for Fluroxypyr-MHE. europa.eu

Predictive Models for Environmental Concentrations (e.g., WISPE platform)

To generate the exposure distributions and EECs used in risk assessments, regulatory agencies and researchers rely on sophisticated computer models that simulate the fate and transport of pesticides in the environment. nibio.no These models estimate concentrations in soil, groundwater, and surface water based on the chemical's properties, application details, and specific environmental scenarios. nibio.nofraunhofer.de

One such modeling tool is the WISPE (World Integrated System for Pesticide Exposure) platform. waterborne-env.comnibio.no WISPE is a computer modeling tool developed to assess the potential environmental impact of crop protection products under specific national conditions, such as those in Norway. waterborne-env.com It functions as a shell that integrates other established models, namely the Pesticide Root Zone Model (PRZM) and the Exposure Analysis Modeling System (EXAMS) . nibio.no

PRZM: Calculates pesticide concentrations in runoff and eroded sediment from the edge of a treated field. nibio.noepa.gov

EXAMS: Simulates the fate of the pesticide once it enters a water body (e.g., ditch, pond, stream), accounting for dilution and degradation processes. nibio.noepa.gov

By combining these models, WISPE can provide comprehensive estimates of pesticide exposure in both surface water and groundwater. nibio.nowaterborne-env.com

In the European Union, the FOrum for the Co-ordination of pesticide fate models and their USe (FOCUS) provides a framework and a suite of models for calculating Predicted Environmental Concentrations (PECs). europa.euacs.orgnih.gov The FOCUS approach uses models like PRZM, MACRO (for leaching and drainage), and TOXSWA (for surface water concentrations) within standardized, realistic worst-case scenarios to ensure a harmonized and protective risk assessment across member states. fraunhofer.deacs.orgnih.gov These models are critical for regulatory evaluations of pesticides like this compound. waterborne-env.com

Herbicide Resistance Management and Mechanisms

Emergence and Spread of Fluroxypyr (B1673483) Resistance

Field Surveys and Identification of Resistant Populations (e.g., Bassia scoparia, Myosoton aquaticum)

Field surveillance is a primary tool for identifying and monitoring the evolution of herbicide resistance. Surveys conducted in North America have confirmed the emergence of fluroxypyr resistance, particularly in the problematic tumbleweed, kochia (Bassia scoparia).

A 2014 field survey across Colorado, USA, first identified a putative fluroxypyr-resistant (Flur-R) kochia population. cambridge.orgweedscience.orgresearchgate.net This population was subsequently confirmed to be resistant to fluroxypyr and the acetolactate synthase (ALS) inhibitor chlorsulfuron, while remaining susceptible to glyphosate (B1671968), atrazine, and dicamba (B1670444). weedscience.orgnih.gov

More extensive surveys in Alberta, Canada, have documented the increasing prevalence of fluroxypyr-resistant kochia. A 2017 survey of 305 sites found that 13% of kochia populations were resistant to fluroxypyr. nih.govcanadianagronomist.ca These resistant populations were most frequently discovered in small-grain cereal crops. nih.govcanadianagronomist.ca Notably, only 4% of the total populations were resistant to both fluroxypyr and dicamba, suggesting that different mechanisms likely confer resistance to these two synthetic auxin herbicides. nih.govcanadianagronomist.ca By 2021, a follow-up survey in Alberta revealed a dramatic increase, with 44% of surveyed kochia sites containing fluroxypyr-resistant biotypes. researchgate.net

In contrast, studies on water starwort (Myosoton aquaticum) populations in China, which have developed resistance to ALS-inhibiting herbicides like tribenuron, found that these resistant biotypes remained sensitive to fluroxypyr-meptyl. cambridge.org

Table 1: Frequency of Fluroxypyr-Resistant Bassia scoparia in Alberta, Canada (2017 Survey)

Crop Type / Area Frequency of Resistant Populations (%) Small-Grain Cereal Crops 23 Canola 15 Non-Cropped Areas 7 Chemical Fallow 6 Pulse Crops 3

Data sourced from a 2017 survey in Alberta, Canada, indicating the percentage of tested kochia populations found to be resistant to fluroxypyr within different land uses. nih.govcanadianagronomist.ca

Dose-Response Studies and Resistance Levels

Dose-response bioassays are essential for quantifying the level of resistance in a weed population. These studies compare the herbicide dose required to achieve a certain level of control (e.g., 50% mortality or growth reduction) in resistant populations versus susceptible populations.

The fluroxypyr-resistant (Flur-R) Bassia scoparia population from Colorado demonstrated a significantly high level of resistance. Dose-response studies determined that the Flur-R population was approximately 40 times more resistant to fluroxypyr than a susceptible population (J01-S) identified in the same survey. weedscience.orgresearchgate.netnih.gov The dose required to cause 50% mortality (LD₅₀) in the resistant population was 720 g ae ha⁻¹, compared to just 20 g ae ha⁻¹ for the susceptible population. cambridge.orgweedscience.orgnih.gov Another study focusing on a dicamba-resistant kochia biotype also found cross-resistance to fluroxypyr, with an approximate 12-fold increase in the dose required for 50% growth reduction (GR₅₀) compared to a susceptible biotype. researchgate.net

**Table 2: Fluroxypyr Dose-Response Parameters in Resistant and Susceptible *Bassia scoparia***

Population Designation LD₅₀ (g ae ha⁻¹) Resistance Factor (R/S Ratio) Resistant Flur-R 720 40 Susceptible J01-S 20 1

This table shows the lethal dose for 50% of the population (LD₅₀) for a fluroxypyr-resistant (Flur-R) and a fluroxypyr-susceptible (J01-S) kochia population. The resistance factor is calculated by dividing the LD₅₀ of the resistant population by that of the susceptible population. cambridge.orgweedscience.orgnih.gov

Molecular Mechanisms of Resistance

Herbicide resistance mechanisms are broadly categorized as target-site resistance (TSR) or non-target-site resistance (NTSR). Research into fluroxypyr-resistant Bassia scoparia points towards NTSR as the primary mechanism.

Non-Target Site Resistance (NTSR)

NTSR involves mechanisms that reduce the amount of active herbicide reaching the target site, such as decreased uptake, altered translocation, or enhanced metabolic detoxification. In the case of the Flur-R kochia population, investigations into the molecular basis of resistance did not find evidence of TSR. weedscience.org Gene sequence analysis of auxin receptor and signaling proteins, which are the targets for synthetic auxin herbicides, revealed no mutations that would affect herbicide binding or signaling. weedscience.org This strongly supports the hypothesis that an NTSR mechanism is responsible for the observed resistance. weedscience.orgresearchgate.net

The most prominent NTSR mechanism identified in fluroxypyr-resistant kochia is the enhanced metabolic breakdown of the herbicide into non-toxic forms. cambridge.orgweedscience.org Studies using radiolabeled [¹⁴C]-fluroxypyr showed that while both resistant (Flur-R) and susceptible (J01-S) plants rapidly convert the applied this compound ester into its biologically active form, fluroxypyr acid, the subsequent metabolic process differs significantly. cambridge.orgweedscience.org

The resistant plants metabolize the phytotoxic fluroxypyr acid into other compounds much faster than the susceptible plants. weedscience.org This rapid detoxification reduces the concentration of the active herbicide within the plant cells, allowing the resistant plants to survive. weedscience.org Furthermore, metabolic profiling revealed a unique metabolite present in the resistant population that was not detected in the susceptible population, indicating a distinct metabolic pathway in the resistant biotype. cambridge.orgweedscience.org

To identify the specific enzymes responsible for the enhanced metabolism, researchers conducted RNA-sequencing experiments. The results showed that in the resistant Flur-R kochia population, there was an increased expression of transcripts for several gene families known to be involved in detoxification pathways. cambridge.org

Key among these were cytochrome P450 monooxygenases (CYP450s), a large family of enzymes that play a crucial role in Phase I of herbicide metabolism in plants. cambridge.org The upregulation of CYP450 genes in the resistant plants strongly suggests their involvement in the oxidative breakdown of fluroxypyr. cambridge.org In addition to CYP450s, the analysis also showed higher expression of genes encoding for glutathione (B108866) S-transferases (GSTs) and UDP-glucosyl transferases (GTs), which are involved in subsequent conjugation steps (Phase II) of detoxification. cambridge.org While the specific CYP450 gene or genes that directly metabolize fluroxypyr in kochia have yet to be conclusively identified, the transcriptomic evidence provides a strong foundation for this mechanism of resistance. cambridge.org

Herbicide Resistance Profile of this compound

This compound is a synthetic auxin herbicide extensively utilized for the management of broadleaf weeds. Its mechanism of action involves mimicking the natural plant hormone indole-3-acetic-acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. nih.gov The ester form, this compound, is rapidly hydrolyzed in the plant to its herbicidally active form, fluroxypyr acid. nih.govcabidigitallibrary.org However, the emergence of herbicide resistance in various weed species poses a significant challenge to its continued efficacy. This article delves into the specific mechanisms of resistance to this compound, with a focus on metabolic resistance and the status of target-site resistance.

1 Metabolic Resistance (Non-Target-Site Resistance - NTSR)

Metabolic resistance is a primary mechanism by which weeds can withstand this compound application. This form of resistance involves the rapid detoxification of the herbicide before it can reach its target site in the plant. Research has identified several key enzyme families and processes that contribute to the metabolic breakdown of this compound in resistant plants.

A notable case of fluroxypyr resistance has been documented in a kochia (Bassia scoparia) population from Colorado, designated as Flur-R. nih.gov This population exhibited a 40-fold higher resistance to fluroxypyr compared to susceptible populations. nih.govnih.gov Studies on this population have provided significant insights into the metabolic pathways conferring resistance.

1 Enhanced Herbicide Metabolism

Enhanced metabolism in resistant weeds is often driven by the increased activity of detoxification enzymes. These enzymes, acting in a coordinated fashion, modify the herbicide molecule to render it non-toxic and facilitate its sequestration or removal.

In the fluroxypyr-resistant kochia line (Flur-R), an RNA-sequencing analysis revealed that transcripts with molecular functions for conjugation, including Glutathione S-Transferases (GSTs), were constitutively expressed at higher levels compared to susceptible lines. nih.govnih.gov GSTs are a superfamily of enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of the tripeptide glutathione to a wide variety of xenobiotics, including herbicides. nih.gov This conjugation process typically increases the water solubility of the compound, making it less toxic and more easily transportable for compartmentalization within the plant cell, often in the vacuole. frontiersin.org The overexpression of GSTs is a well-documented mechanism of resistance to multiple herbicides in various weed species. nih.gov

Similar to GSTs, UDP-glucosyl transferases (GTs) were also found to have constitutively higher transcript expression in the fluroxypyr-resistant Flur-R kochia population. nih.govnih.gov UGTs are a diverse group of enzymes that transfer a glycosyl group from a UDP-sugar to a substrate, such as a herbicide molecule. nih.govfrontiersin.org This glycosylation reaction detoxifies the herbicide by altering its chemical properties, which can lead to its inactivation and subsequent sequestration. nih.govfrontiersin.org The involvement of UGTs is a recognized mechanism of resistance to various herbicides in weeds. nih.gov

The transport of herbicide metabolites, often after conjugation by GSTs or GTs, is a critical step in the detoxification process. In the fluroxypyr-resistant Flur-R kochia line, transcripts for ATP Binding Cassette (ABC) transporters were also constitutively more highly expressed. nih.gov ABC transporters are membrane proteins that actively transport a wide array of substrates across cellular membranes, including the tonoplast (vacuolar membrane), by hydrolyzing ATP. frontiersin.orgnih.gov By pumping the conjugated and detoxified herbicide metabolites into the vacuole, ABC transporters prevent the accumulation of potentially inhibitory intermediates in the cytoplasm and complete the detoxification process. frontiersin.org

2 Metabolite Identification and Flux Analysis

The investigation into the metabolic fate of this compound in resistant and susceptible kochia has provided direct evidence for enhanced detoxification.

In a study using radiolabeled [¹⁴C]-fluroxypyr-meptyl, both the resistant (Flur-R) and susceptible (J01-S) kochia lines were observed to rapidly convert the applied ester to the biologically active fluroxypyr acid and subsequently to three other unknown metabolites. nih.govnih.gov However, a key finding was the difference in the rate of this metabolic conversion. The formation and flux of these metabolites were significantly faster in the resistant Flur-R line. nih.govnih.gov This rapid metabolism reduces the concentration of the phytotoxic fluroxypyr acid at the site of action, thereby conferring resistance.

Furthermore, a unique metabolite was detected in the resistant Flur-R line that was not present in the susceptible J01-S line, providing strong evidence for an altered metabolic pathway in the resistant plants. nih.govnih.gov The table below summarizes the retention times of the parent compound and its metabolites as identified by High-Performance Liquid Chromatography (HPLC).

| Compound | Retention Time (minutes) |

| [¹⁴C]-fluroxypyr ester | 9.5 |

| [¹⁴C]-fluroxypyr acid | 7.7 |

| Unknown metabolite 1 | 4.5 |

| Unknown metabolite 2 | 5.8 |

| Unknown metabolite 3 | 6.4 |

| Unknown metabolite 4 | 7.2 |

| Data sourced from a study on fluroxypyr-resistant kochia. nih.gov |

2 Target Site Resistance (TSR)

Target-site resistance occurs when a mutation in the gene encoding the herbicide's target protein reduces the binding affinity of the herbicide, rendering it ineffective. For synthetic auxin herbicides like fluroxypyr, the primary targets are components of the auxin signaling pathway, specifically the auxin receptor proteins.

1 Analysis of Auxin Receptor and Signaling Proteins for Mutations

To investigate the possibility of target-site resistance in the highly resistant Flur-R kochia population, a gene sequence variant analysis was conducted. nih.govnih.gov This analysis specifically focused on the genes encoding for auxin receptor and signaling proteins. nih.govnih.gov While mutations in auxin receptor homologs have been identified as a mechanism of resistance to other synthetic auxin herbicides in different weed species, the findings in the case of fluroxypyr-resistant kochia were definitive. nih.govpnas.org

Enhanced Metabolic Detoxification

Strategies for Resistance Mitigation

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a comprehensive strategy that combines various control methods to manage weed populations and reduce the reliance on a single herbicide mode of action. wsu.edu This holistic approach is fundamental in delaying the development of herbicide resistance. pnas.org The core principle of IWM is to utilize a combination of cultural, mechanical, biological, and chemical tactics to create an environment that is unfavorable for weed proliferation. wsu.edu

Key components of an IWM program relevant to mitigating this compound resistance include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the use of different herbicide groups. nih.gov

Cover Crops: Planting cover crops can suppress weed growth by competing for resources like light, water, and nutrients, thereby reducing the weed seed bank in the soil. wsu.eduyoutube.com

Mechanical Weed Control: Tillage and cultivation can be effective in controlling weeds, reducing the selection pressure for herbicide resistance. pnas.org

Scouting and Monitoring: Regularly monitoring fields to identify weed species and their population dynamics allows for timely and targeted control measures. wsu.edu

Preventing Seed Spread: Cleaning harvesting and tillage equipment between fields is a critical step to prevent the movement of resistant weed seeds. nih.gov

By integrating these diverse methods, the selection pressure on herbicides like this compound is significantly reduced, preserving its effectiveness as a valuable tool for weed management. wsu.edu

Rotational Use and Combination with Diverse Herbicide Modes of Action

To combat the evolution of resistance, it is imperative to rotate the use of this compound and other Group 4 herbicides with herbicides from different mode of action groups. nih.govfao.org This can be done within a single growing season or across multiple seasons. nih.govfao.org The repeated use of herbicides with the same mode of action in the same field leads to the selection of resistant biotypes that can eventually dominate the weed population. nih.govfao.org

A key strategy is the use of tank mixtures, where this compound is combined with other herbicides that have a different mechanism of action but control the same target weeds. nih.govfao.org This approach increases the spectrum of weed control and makes it more difficult for resistance to develop.

Research has shown the synergistic effect of combining this compound with herbicides from the acetolactate synthase (ALS) inhibitor group (Group 2). nih.govcambridge.org Such combinations have been found to be effective in controlling a range of broadleaf weeds in various crops. nih.govcambridge.org

Table 1: Examples of Herbicide Combinations with this compound for Resistance Management

| Combination Herbicide | Herbicide Group | Target Weeds |

| Diclosulam | Group 2 (ALS Inhibitor) | Broadleaf Weeds |

| Cloransulam-methyl | Group 2 (ALS Inhibitor) | Broadleaf Weeds |

| Chlorimuron-ethyl | Group 2 (ALS Inhibitor) | Broadleaf Weeds |

| Thifensulfuron-methyl | Group 2 (ALS Inhibitor) | Broadleaf Weeds |

| Mequindox | Not specified | Broadleaf Weeds |

This table is generated based on data from patent documents and may not be exhaustive. nih.govcambridge.orgusda.gov

Another effective strategy involves the sequential application of herbicides with different modes of action. For instance, a pre-emergence herbicide with a different mode of action can be followed by a post-emergence application of this compound. youtube.com This layering of different herbicide groups helps to control a wider range of weeds and reduces the selection pressure for resistance to any single herbicide.

Genetic Mapping of Resistance Traits

Understanding the genetic basis of herbicide resistance is crucial for developing effective and sustainable management strategies. While the physiological mechanisms of fluroxypyr resistance, such as enhanced metabolic detoxification, are being actively investigated in weed species like Kochia scoparia, the precise genetic mapping of these resistance traits is an area of ongoing research. nih.govbiorxiv.org

Recent studies have focused on identifying the genes and mutations responsible for resistance to synthetic auxin herbicides. In some cases of cross-resistance to dicamba, 2,4-D, and fluroxypyr in Kochia scoparia, a mutation in an AUX/IAA gene, specifically KsIAA16, has been identified as the causal basis for resistance. pnas.orgnih.gov This was discovered through transcriptome sequencing and comparison between resistant and susceptible biotypes. nih.gov

However, for fluroxypyr resistance that is not linked to this specific cross-resistance mechanism, the genetic basis is still being unraveled. Research on fluroxypyr-resistant Bassia scoparia has suggested that non-target site metabolic degradation is a likely contributor to resistance, as no non-synonymous mutations affecting auxin signaling and binding in candidate target site genes were found. biorxiv.org Future research directions include genetic mapping of this fluroxypyr resistance through techniques like Quantitative Trait Loci (QTL) analysis or bulk-segregant analysis to identify the chromosomal location of the resistance gene(s). nih.gov

The development of molecular markers associated with resistance alleles, as has been done for the KsIAA16R resistance allele, would facilitate the monitoring of resistance in weed populations and aid in inheritance studies. nih.gov While the complete genetic map for this compound resistance is not yet available, the current body of research provides a strong foundation and clear direction for future investigations into the molecular genetics of this important agronomic trait.

Advanced Analytical Methodologies for Fluroxypyr Meptyl Research

Sample Preparation Techniques

The accurate determination of Fluroxypyr-meptyl in diverse matrices such as soil, water, and plant tissues necessitates robust sample preparation techniques to extract the analyte and remove interfering components.

Solid-Liquid Extraction (SLE)

Solid-liquid extraction is a foundational technique for isolating this compound and its related compounds from solid matrices like soil. The process typically involves extracting the sample with an appropriate organic solvent. Various SLE approaches have been developed, differing in the choice of solvent and the method of agitation.

For instance, one method for the parent compound, fluroxypyr (B1673483), involves extraction with 0.05 M NaOH in methanol (B129727), followed by an acid-base partition for purification. researchgate.net Other SLE methods for fluroxypyr in soil have utilized a horizontal shaker or an ultrasonic bath. researchgate.net Research has shown that using an ultrasonic bath for extraction can yield recoveries ranging from 88% to 98% for spiking levels of 4-50 µg/L, with a minimum detection limit of 4 µg/kg. researchgate.net Another SLE method followed by a cleanup step with OASIS HLB resulted in recoveries of 91% to 95%. researchgate.net

A study on wheat and soil samples used a mixture of methanol and water for extraction, followed by a liquid-liquid partition with dichloromethane. researchgate.net This highlights the importance of selecting the appropriate solvent system to achieve high extraction efficiency.

Table 1: Comparison of SLE Methods for Fluroxypyr in Soil

| Extraction Method | Spiking Level | Recovery Rate | Relative Standard Deviation (RSD) | Minimum Detection Limit |

|---|---|---|---|---|

| Ultrasonic Bath | 4-50 µg/L | 88-98% | 3.0-5.8% | 4 µg/kg |

| Horizontal Shaker | 0.1-0.2 µg/g | 80-120% | Not Specified | Not Specified |

| SLE with OASIS HLB cleanup | 1-50 µg/kg | 82-107% | 0.5-4.7% | 1 pg/kg |

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Procedure

The QuEChERS procedure has become a popular and effective method for pesticide residue analysis in a wide array of matrices due to its simplicity, high sample throughput, and minimal solvent usage. researchgate.netnih.gov This methodology has been successfully adapted for the analysis of this compound. researchgate.netresearchgate.net

The standard QuEChERS process involves two main steps: an extraction and partitioning step, followed by a dispersive solid-phase extraction (d-SPE) cleanup. sigmaaldrich.com

Extraction: A homogenized sample is extracted with an organic solvent, typically acetonitrile (B52724), in a centrifuge tube. sigmaaldrich.com Salts, such as anhydrous magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl), are added to induce liquid-liquid partitioning and remove excess water. researchgate.netsigmaaldrich.com For the analysis of this compound in onion and soil, ethyl acetate (B1210297) in an acidic medium (pH≈4) was found to be the ideal extraction solvent. cabidigitallibrary.org

Cleanup (d-SPE): An aliquot of the supernatant from the first step is transferred to a second tube containing a mixture of sorbents for cleanup. sigmaaldrich.com Primary secondary amine (PSA) is commonly used to remove sugars and organic acids, while other sorbents like C18 or graphitized carbon black (GCB) can remove lipids and pigments, respectively. sigmaaldrich.com

A validated QuEChERS method coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for analyzing florasulam, fluroxypyr, and this compound in corn grain, plant, and soil reported mean recoveries between 80% and 108%. researchgate.net The limits of quantification for this method ranged from 2 to 10 µg/kg. researchgate.net

Solid-Phase Extraction (SPE) for Cleanup

Solid-phase extraction is a widely used cleanup technique to remove matrix interferences from the sample extract prior to chromatographic analysis, thereby improving the accuracy and sensitivity of the detection method. researchgate.netnih.gov

For the analysis of this compound residues in wheat and soil, extracts obtained from SLE were further purified using Florisil cartridges. researchgate.netresearchgate.net The analytes were eluted with a mixture of petroleum ether and ethyl ether. researchgate.net In another study for determining fluroxypyr and its metabolites in soil, C18 SPE cartridges were used for purification after hydrolysis and acidification of the extract. epa.gov

The choice of SPE sorbent is critical for achieving optimal recovery. A study on fluroxypyr in water compared different SPE cartridges and found that polyvinyl dibenzene (ISOLUTE ENV+) provided superior recovery (91-102%) compared to C18 (40-64%) and C18 end-capped (41-65%) cartridges. nih.gov For water sample analysis of this compound (referred to as Fluroxypyr-MHE) and its acid metabolite, Phenomenex Strata-X SPE cartridges have been utilized. epa.gov Similarly, Strata-X cartridges were employed for cleaning up soil extracts containing the herbicide and its metabolites. epa.gov

Table 2: SPE Cartridge Performance for Fluroxypyr Cleanup in Water

| SPE Cartridge Type | Spiking Level (µg/L) | Recovery Rate |

|---|---|---|

| C18 | 1-50 | 40-64% |

| C18 end-capped | 1-50 | 41-65% |

Chromatographic and Spectrometric Detection Methods

Following sample preparation and cleanup, the extracts are analyzed using highly sensitive and selective chromatographic techniques coupled with appropriate detectors.

Gas Chromatography (GC) with Electron Capture Detector (ECD)

Gas chromatography with an electron capture detector is a highly sensitive technique for detecting electrophilic compounds, particularly those containing halogens, such as this compound. measurlabs.comscioninstruments.com The ECD is selective for compounds that can capture electrons, making it well-suited for analyzing chlorinated pesticides. scioninstruments.comchromatographyonline.com

A method for determining this compound residues in wheat and soil utilized GC-ECD. researchgate.net The method demonstrated good linearity over a concentration range of 0.01–1.0 μg/mL and achieved a limit of quantification (LOQ) of 0.005 mg/kg for both matrices. researchgate.net The average recoveries were between 84.45% and 108.2% for wheat grains and 95.33% and 106.6% for soil. researchgate.net Since this compound is an acidic herbicide, a derivatization step to convert the acid to an ester is often required before GC analysis. scioninstruments.com

Table 3: GC-ECD Method Validation for this compound

| Matrix | Fortification Levels (mg/kg) | Average Recovery | RSD (%) | LOQ (mg/kg) |

|---|---|---|---|---|